molecular formula C16H25NO4S B275246 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine

4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine

Cat. No. B275246
M. Wt: 327.4 g/mol
InChI Key: WPMUKFFMWBEHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine, also known as BDM, is a chemical compound that has gained attention in scientific research for its potential as a selective inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, division, and differentiation. Inhibition of these enzymes has been implicated in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This binding is selective, as 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to have minimal effect on the activity of other ATP-binding enzymes, such as protein phosphatases.
Biochemical and Physiological Effects:
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to have a range of biochemical and physiological effects. Inhibition of CDKs by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to result in cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK3β by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been implicated in the regulation of glucose metabolism and insulin signaling. Inhibition of JNK by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has several advantages as a research tool. It is a selective inhibitor of protein kinases, which allows for the study of specific signaling pathways. It is also relatively easy to synthesize and has a high yield. However, 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has limitations as well. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experimental settings. In addition, its selectivity for particular protein kinases may limit its use in studying other signaling pathways.

Future Directions

There are several future directions for the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine. One area of interest is the development of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine analogs with improved solubility and selectivity. Another area of interest is the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine in combination with other inhibitors or chemotherapeutic agents. Finally, the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine in animal models of disease, including cancer and inflammation, may provide further insights into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine involves the reaction of 4-chloro-2-butoxy-5-methylbenzenesulfonyl chloride with morpholine in the presence of a base. The resulting product is a white crystalline solid with a melting point of 108-110°C. The yield of the synthesis method is approximately 60%.

Scientific Research Applications

4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been extensively studied for its potential as a selective inhibitor of protein kinases. In particular, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. CDKs are overexpressed in many types of cancer, and their inhibition has been explored as a potential therapeutic strategy. 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has also been shown to inhibit the activity of other protein kinases, including glycogen synthase kinase 3β (GSK3β) and c-Jun N-terminal kinase (JNK), which are involved in the regulation of various cellular processes.

properties

Molecular Formula

C16H25NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(2-butoxy-4,5-dimethylphenyl)sulfonylmorpholine

InChI

InChI=1S/C16H25NO4S/c1-4-5-8-21-15-11-13(2)14(3)12-16(15)22(18,19)17-6-9-20-10-7-17/h11-12H,4-10H2,1-3H3

InChI Key

WPMUKFFMWBEHRF-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCOCC2

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.